2-Carboxy-4-hydroxy-3,5-lutidine
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Overview
Description
2-Carboxy-4-hydroxy-3,5-lutidine is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a naturally occurring compound found in various plants and animals, including coffee, tea, and tobacco
Scientific Research Applications
2-Carboxy-4-hydroxy-3,5-lutidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Carboxy-4-hydroxy-3,5-lutidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the protocatechuate (PCA) 4,5-cleavage pathway . In this pathway, PCA is initially transformed to 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) by PCA 4,5-dioxygenase . CHMS is then converted into 2-pyrone-4,6-dicarboxylate (PDC) by a dehydrogenase .
Pharmacokinetics
The compound’s molecular weight is 16716 , which could influence its bioavailability.
Result of Action
The result of the action of this compound in the PCA 4,5-cleavage pathway is the production of PDC . This compound is a key intermediate in the lignin degradation pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the reaction is facilitated by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4-hydroxy-3,5-lutidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylpyridine with sodium hydroxide and carbon dioxide under high pressure and temperature . Another method includes the use of 2,6-lutidine as an additive in an electrolyte mixture to facilitate the intramolecular lactonization of biphenyl-2-carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-4-hydroxy-3,5-lutidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Lutidine
- 2,4-Lutidine
- 2,6-Lutidine
- 3,5-Lutidine
Comparison
Compared to other lutidine derivatives, 2-Carboxy-4-hydroxy-3,5-lutidine is unique due to the presence of both carboxy and hydroxy functional groupsFor instance, the carboxy group allows for further derivatization, while the hydroxy group contributes to its antioxidant properties .
Properties
IUPAC Name |
3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRIHGZDPFQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436400 |
Source
|
Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447461-21-4 |
Source
|
Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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